3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate
Overview
Description
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate is a complex organic compound that features a benzisothiazole ring fused with a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate typically involves the reaction of 1,2-benzisothiazol-3-one with an appropriate amine, followed by esterification with (E)-3-phenyl-2-propenoic acid. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzisothiazole derivatives .
Scientific Research Applications
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can interact with active sites of enzymes, inhibiting their activity. The propenoate moiety may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: This compound shares a similar benzisothiazole structure but differs in its functional groups and overall reactivity.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a benzisothiazole ring, known for its diverse pharmacological activities.
Uniqueness
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl (E)-3-phenyl-2-propenoate is unique due to its combination of a benzisothiazole ring with a propenoate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl (E)-3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18(12-11-15-7-2-1-3-8-15)25-14-6-13-20-19-16-9-4-5-10-17(16)26(23,24)21-19/h1-5,7-12H,6,13-14H2,(H,20,21)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZOJQOFHIJPA-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.